molecular formula C21H28N4O2 B2790521 N-tert-butyl-4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxamide CAS No. 2379977-88-3

N-tert-butyl-4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxamide

Cat. No.: B2790521
CAS No.: 2379977-88-3
M. Wt: 368.481
InChI Key: ZVEHAFKTPTXVEP-UHFFFAOYSA-N
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Description

N-tert-butyl-4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxamide is a synthetic organic compound with the molecular formula C21H28N4O2 and a molecular weight of 368481

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the tert-butyl group: The tert-butyl group is introduced via a substitution reaction using tert-butyl chloride and a suitable base.

    Attachment of the phenylpyrimidinyl group: This step involves the reaction of the piperidine derivative with a phenylpyrimidinyl halide under basic conditions to form the desired product.

    Final coupling: The oxymethyl group is introduced through a coupling reaction with an appropriate reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-tert-butyl-4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Tert-butyl-4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
  • N-Tert-butyl-4-(4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate

Uniqueness

N-tert-butyl-4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxamide is unique due to its specific structural features, such as the presence of the phenylpyrimidinyl group and the oxymethyl linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-tert-butyl-4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-21(2,3)24-20(26)25-11-9-16(10-12-25)14-27-19-13-18(22-15-23-19)17-7-5-4-6-8-17/h4-8,13,15-16H,9-12,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEHAFKTPTXVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)COC2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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